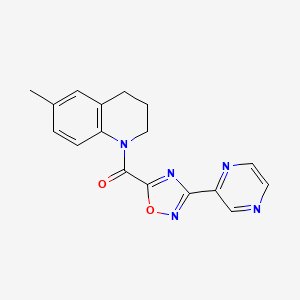
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Heterocyclic Synthesis : The exploration of new synthetic routes for heterocyclic compounds, including those involving oxadiazole moieties, is of significant interest. For instance, the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives through hydrazinolysis and subsequent reactions demonstrates the compound's relevance in generating structurally diverse heterocycles (Zaki, El-Dean, & Radwan, 2014).
Antimicrobial and Anticancer Applications : Compounds with quinoline and pyrazole moieties, such as 8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, have been synthesized and evaluated for their pharmacological properties. These studies highlight the potential for such compounds to possess a wide range of biological activities, including antimicrobial and anticancer effects (Bawa, Kumar, Chawla, Kumar, & Mishra, 2010).
Drug Design and Molecular Docking : Novel compounds derived from similar chemical frameworks have been synthesized and assessed for their drug-likeness properties, antimicrobial activities, and potential as anticancer agents. These studies often involve molecular docking to predict the interaction between the synthesized compounds and biological targets, furthering the understanding of their mechanism of action and enhancing drug design strategies (Pandya, Dave, Patel, & Desai, 2019).
Synthesis of Heterocyclic Compounds : Research into the synthesis of isoxazole, 1,2,4-oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride showcases the compound's role in generating new molecules with potential biological activities. These studies contribute to the development of novel heterocyclic compounds with possible therapeutic applications (Sangepu, Gandu, Anupoju, & Jetti, 2016).
特性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-4-5-14-12(9-11)3-2-8-22(14)17(23)16-20-15(21-24-16)13-10-18-6-7-19-13/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNHIEKCFOFKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B2402701.png)
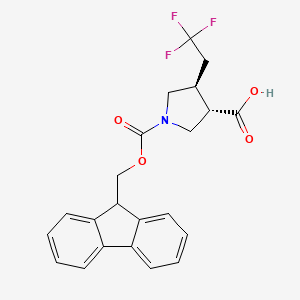
![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)
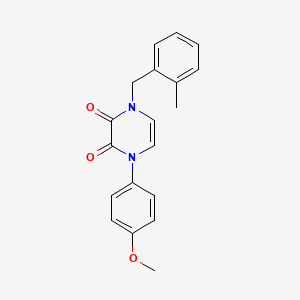
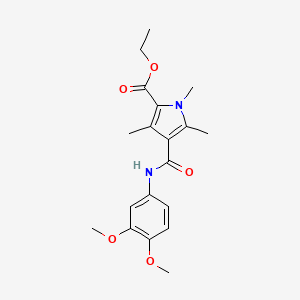

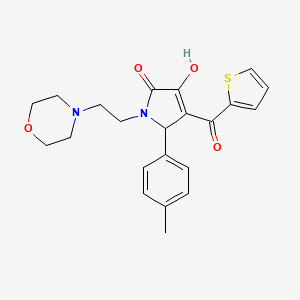
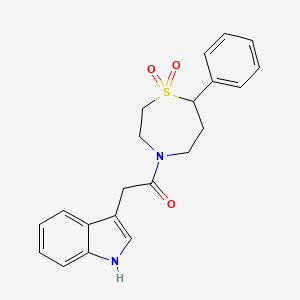
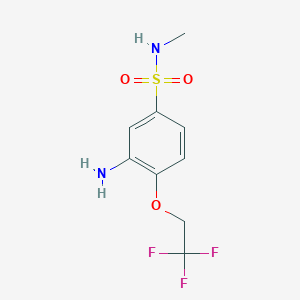
![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)
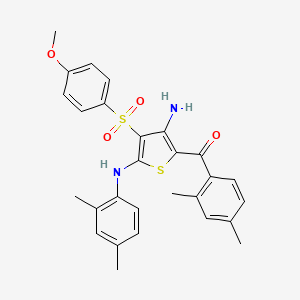
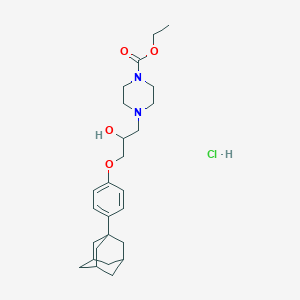
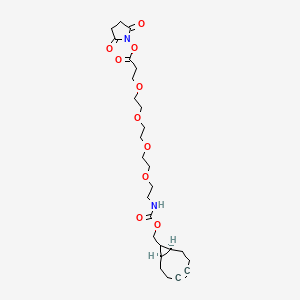
![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)
